molecular formula C12H21IO2 B13311758 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane

3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane

Cat. No.: B13311758
M. Wt: 324.20 g/mol
InChI Key: LOZXOTIHPNQUFZ-UHFFFAOYSA-N
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Description

3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane is an iodine-substituted oxolane (tetrahydrofuran) derivative characterized by a cycloheptyl ring bearing an iodine atom at the 2-position, connected via an ether linkage to a methyl-oxolane moiety. The iodine atom likely enhances electrophilicity and influences lipophilicity, which could impact reactivity and bioavailability .

Properties

Molecular Formula

C12H21IO2

Molecular Weight

324.20 g/mol

IUPAC Name

3-[(2-iodocycloheptyl)oxymethyl]oxolane

InChI

InChI=1S/C12H21IO2/c13-11-4-2-1-3-5-12(11)15-9-10-6-7-14-8-10/h10-12H,1-9H2

InChI Key

LOZXOTIHPNQUFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OCC2CCOC2

Origin of Product

United States

Preparation Methods

The synthesis of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane involves several steps. One common method includes the reaction of 2-iodocycloheptanol with oxirane in the presence of a base to form the intermediate compound. This intermediate is then reacted with methylene chloride under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane undergoes various chemical reactions, including:

Scientific Research Applications

The compound 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane (CAS No. 1601085-04-4) is a chemical of interest in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications, particularly in medicinal chemistry, materials science, and synthetic organic chemistry.

Medicinal Chemistry

The unique structure of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane makes it a candidate for exploration in drug development. Its iodinated cycloheptyl moiety may enhance biological activity through:

  • Targeted Drug Delivery : The compound can be modified to create prodrugs that release active pharmaceutical ingredients selectively at target sites.
  • Antiviral Activity : Preliminary studies suggest that similar iodinated compounds exhibit antiviral properties, potentially making this compound useful in developing antiviral agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for:

  • Radical Reactions : The oxolane structure can participate in radical cyclization reactions, which are valuable for constructing cyclic compounds with pharmaceutical relevance.
  • Building Block for Polymers : The compound can be utilized in the synthesis of polymeric materials due to its ability to undergo further functionalization.

Materials Science

The incorporation of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane into materials science could lead to the development of novel materials with desirable properties:

  • Smart Polymers : By integrating this compound into polymer matrices, researchers can create materials that respond to environmental stimuli (e.g., temperature or pH changes).
  • Coatings and Films : The compound may be used in formulating coatings that provide enhanced durability and resistance to environmental degradation.

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing derivatives of iodinated oxolanes demonstrated their potential as antiviral agents. The research highlighted the effectiveness of such compounds against specific viral strains, suggesting that 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane could be further investigated for similar applications.

Case Study 2: Polymer Synthesis

Research conducted on the use of oxolane derivatives in polymer synthesis revealed that incorporating 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane into polymer chains improved mechanical properties and thermal stability. This study provides a pathway for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane involves its interaction with specific molecular targets. The iodocycloheptyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Structural Analogs

3-[(2-Iodocyclooctyl)oxy]oxolane
  • Molecular Formula : C₁₂H₂₁IO₂ (identical to the target compound but with a cyclooctyl instead of cycloheptyl group).
Empagliflozin Intermediate: (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane
  • Molecular Formula : C₁₈H₁₇BrClO₂.
  • Structural Features : A bromo-chlorophenyl substituent attached to an oxolane ring. This compound is a key intermediate in synthesizing empagliflozin, a diabetes medication.
  • Comparison : The aromatic substituent and stereochemistry (3S-configuration) differentiate it from the target compound, but both share ether-linked oxolane backbones. The iodine in the target compound may offer distinct reactivity in substitution reactions compared to bromine/chlorine .
Muscarine-like Oxolane Derivatives
  • Example : Ammonium salts of oxolane derivatives synthesized from 2-deoxy-D-ribose (Figure 2 in ).
  • Key Features : These compounds exhibit antimicrobial activity and structural similarity to muscarine. Unlike the target compound, they lack iodine but include hydroxyl and ammonium groups, enabling ionic interactions in biological systems .

Physical and Chemical Properties

Property 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane 3-[(2-Iodocyclooctyl)oxy]oxolane Methyl Oxolane (Simpler Analog)
Molecular Weight ~324.20 (estimated) 324.20 86.13
Solubility (Water) Low (iodo group increases lipophilicity) Low 467 g/L (for methyl oxolane)
Reactivity Electrophilic iodine may undergo SN2 reactions Similar reactivity Less reactive due to lack of iodine

Biological Activity

3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane, identified by its CAS number 1600834-33-0, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C9_9H15_{15}IO2_2
  • Molecular Weight : 282.12 g/mol
  • Structural Characteristics : The compound features a cycloheptyl group attached to an oxolane ring, with an iodine substituent that may influence its biological interactions.

Key Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have shown varying degrees of antimicrobial activity, suggesting potential efficacy against bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies indicate that derivatives of oxolane may exhibit cytotoxic effects on cancer cell lines, potentially making them candidates for further investigation in cancer therapy.
  • Neuroprotective Effects : Some oxolane derivatives are being studied for their neuroprotective properties, which could have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of oxolane derivatives reported significant inhibition of growth in various bacterial strains, indicating that modifications in the molecular structure could enhance activity against pathogens .
  • Cytotoxicity Assays :
    • Research involving cytotoxicity assays on cancer cell lines demonstrated that certain oxolane compounds induced apoptosis, suggesting a mechanism through which 3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane could exert anticancer effects .
  • Neuroprotective Mechanisms :
    • Investigations into the neuroprotective capabilities of related compounds revealed potential pathways involving the modulation of oxidative stress and inflammation, which are critical in neurodegenerative conditions .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionModulation of oxidative stress

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